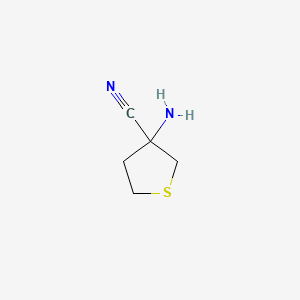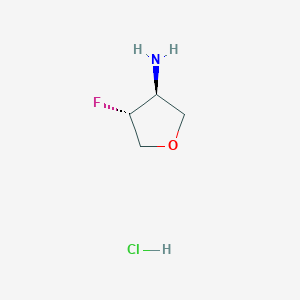
N-(1-anthryl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-anthryl)thiourea is an organosulfur compound with the molecular formula C15H12N2S It is a derivative of thiourea, where one of the hydrogen atoms is replaced by an anthracene group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-anthryl)thiourea can be synthesized through the reaction of anthracene-1-amine with thiocarbamoyl chloride. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under reflux conditions. The general reaction scheme is as follows:
C14H9NH2+CSCl2→C15H12N2S+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar protocols to those used in laboratory settings, with adjustments for scale and efficiency. This includes the use of larger reaction vessels, continuous flow systems, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-anthryl)thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can yield corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the thiourea group under basic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-(1-anthryl)thiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological macromolecules.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-(1-anthryl)thiourea involves its ability to interact with various molecular targets through its thiourea group. This interaction can lead to the inhibition of enzymes or the modulation of biological pathways. The compound’s effects are mediated through its binding to specific sites on proteins or other macromolecules, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound, with a simpler structure and different reactivity.
N-phenylthiourea: Similar structure but with a phenyl group instead of an anthracene group.
N-benzylthiourea: Contains a benzyl group, offering different steric and electronic properties.
Uniqueness
N-(1-anthryl)thiourea is unique due to the presence of the anthracene group, which imparts distinct electronic and steric characteristics. This makes it particularly useful in applications requiring specific interactions with aromatic systems or in the development of materials with unique electronic properties.
Properties
IUPAC Name |
anthracen-1-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c16-15(18)17-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H,(H3,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUKGXSPDGJRTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3NC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2583670.png)




![1-[4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2583676.png)

![3-(1H-pyrazol-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2583680.png)
![N-{1-Cyano-1-[(3,4-dimethoxyphenyl)methyl]ethyl}acetamide](/img/structure/B2583685.png)
![4-ethoxy-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2583687.png)

![Ethyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B2583690.png)
![N-boc-1,4-dioxaspiro[4,5]decane-8-methanamine](/img/structure/B2583692.png)
![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2583693.png)
